BUNGAROTOXIN (beta-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-Bungarotoxin is a form of bungarotoxin that is fairly common in Krait (Bungarus multicinctus) venoms . It is the prototypic class of snake β-neurotoxins . There are at least five isoforms, coded β1 to β5, assembled from different combinations of A and B chains . The toxin is a heterodimer of two chains .

Molecular Structure Analysis

Beta-Bungarotoxin is a heterodimer of two chains . The A chain confers phospholipase A2 (PLP A2) activity, and the B chain, like dendrotoxins, have a Kunitz domain . There are many isoforms of these chains: examples of A chains include A1 (P00617), A3 (P00619), and A4 (P17934), and examples of B chains include B2 (P00989) and B3 (Q75S50) .Chemical Reactions Analysis

The B chain of Beta-Bungarotoxin plays a functional role in inducing apoptosis . It is thought that the dendrotoxin-like B chain acts first by inhibition of ion channels, causing cessation of twitches followed by a prolonged facilitatory phase . The A chain (bearing phospholipase activity) then induces a blocking phase by destruction of phospholipids .Applications De Recherche Scientifique

Interaction with GABA Receptors

Beta-Bungarotoxin (BTX) is known for its binding to nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions. However, research has revealed that BTX also binds to and blocks a subset of GABA_A receptors (GABA_ARs) containing the GABA_AR β3 subunit. This finding introduces BTX as a tool for the analysis of GABA_ARs but also raises considerations for studies involving neuronal nAChRs (McCann, Bracamontes, Steinbach, & Sanes, 2006).

Binding to Brain Synapses

Beta-Bungarotoxin has been used in research for its ability to bind specifically to brain synapses. A study demonstrated its saturable binding to rat cerebral cortex synaptosomes, inhibited by unlabelled beta-bungarotoxin. This points to its utility in studying synaptic binding components and their functional roles (Othman, Spokes, & Dolly, 2005).

Neuromuscular Paralysis

Beta-bungarotoxin's role in causing neuromuscular paralysis has been explored. In animal studies, its inoculation led to paralysis and denervation of muscle fibers, followed by re-innervation and recovery. This helps in understanding the biological basis of treatment-resistant neuromuscular paralysis caused by envenoming bites of kraits (Prasarnpun, Walsh, Awad, & Harris, 2005).

Depletion of Synaptic Vesicles

Research has shown that beta-bungarotoxin leads to a significant reduction in synaptic vesicle density at the mammalian neuromuscular junction. This depletion is linked to toxin-induced Ca²⁺ entry into motor nerve terminals, providing insights into synaptic vesicle dynamics and neurotransmitter release mechanisms (Prasarnpun, Walsh, & Harris, 2004).

Cytotoxic Effects on Neurons

Beta-bungarotoxin exhibits cytotoxic effects on cultured cerebellar granule neurons, involving apoptosis and necrosis. Its mechanism includes increased intracellular Ca²⁺, free radical production, and mitochondrial dysfunction. Such studies highlight the potential role of BTX in understanding neurotoxicity and neuronal disorders (Tseng & Lin-Shiau, 2003).

Effect at Neuromuscular Junction

Beta-bungarotoxin causes triphasic changes in muscle contraction responses to nerve stimulation. Its phases are associated with interactions with potassium channels and phospholipase A2-mediated membrane destruction. This insight aids in understanding the complex interactions at the neuromuscular junction (Rowan, 2001).

Sensor for Phospholipase-like Toxins

A liquid crystal-based sensor was developed to identify phospholipase-like toxins, including beta-bungarotoxin. This sensor offers a real-time, label-free method for toxin detection and the screening of potential toxin inhibitors (Hartono, Lai, Yang, & Yung, 2009).

Safety And Hazards

Beta-Bungarotoxin is a toxic substance . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Research has shown that Beta-Bungarotoxin manifests antiprotozoal activity . This is the first demonstration of the antiprotozoal activity of Beta-Bungarotoxin, which is shown to be independent of its phospholipolytic activity . This opens up new avenues for research and potential therapeutic applications.

Propriétés

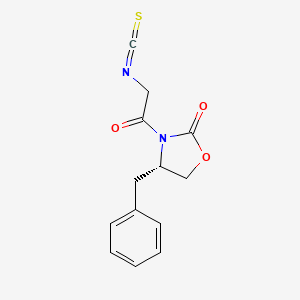

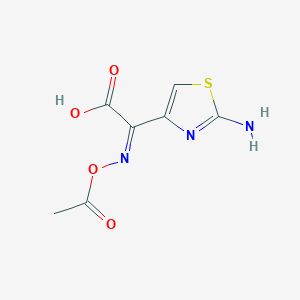

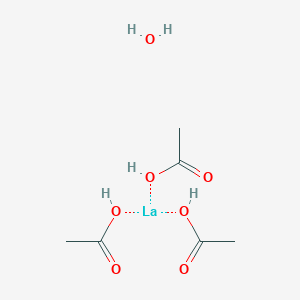

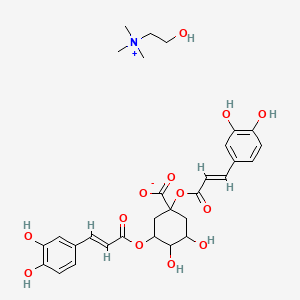

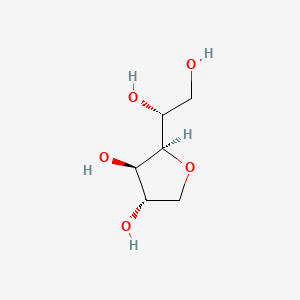

| { "Design of the Synthesis Pathway": "The synthesis of BUNGAROTOXIN (beta-) can be achieved through a combination of solid-phase peptide synthesis and chemical modification.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin support", "Coupling reagents", "Protecting groups", "Chemicals for chemical modification" ], "Reaction": [ "Coupling of Fmoc-protected amino acids to the resin support to form the peptide chain", "Removal of the Fmoc protecting group", "Chemical modification of the peptide chain to introduce the necessary functional groups", "Cleavage of the peptide from the resin support", "Purification of the peptide using chromatography techniques", "Characterization of the synthesized BUNGAROTOXIN (beta-) using analytical methods such as mass spectrometry and NMR spectroscopy" ] } | |

Numéro CAS |

65862-89-7 |

Nom du produit |

BUNGAROTOXIN (beta-) |

Formule moléculaire |

β1 and β2 subunits |

Poids moléculaire |

20,500 Da (13,500 Da + 7,000 Da) |

Apparence |

White solid |

Pureté |

≥ 97% (PAGE analysis, FPLC) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)